molecular formula C9H16O2 B14529541 2-(Butan-2-yl)oxan-3-one CAS No. 62519-15-7

2-(Butan-2-yl)oxan-3-one

Cat. No.: B14529541
CAS No.: 62519-15-7
M. Wt: 156.22 g/mol
InChI Key: RTBHJBNFGACYRO-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)oxan-3-one is a cyclic ketone derivative featuring a six-membered oxane (tetrahydropyran) ring with a ketone group at position 3 and a branched butan-2-yl substituent. The compound’s structure combines a cyclic ether backbone with a ketone functionality, making it a hybrid of cyclic ethers and ketones.

Properties

CAS No.

62519-15-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-butan-2-yloxan-3-one

InChI

InChI=1S/C9H16O2/c1-3-7(2)9-8(10)5-4-6-11-9/h7,9H,3-6H2,1-2H3

InChI Key

RTBHJBNFGACYRO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Butan-2-yl)oxan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of butan-2-ol with a suitable oxidizing agent can lead to the formation of the desired oxanone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)oxan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxanone ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxanones.

Scientific Research Applications

2-(Butan-2-yl)oxan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)oxan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₉H₁₆O₂ 156.22 Cyclic ether (oxane) ring, ketone at C3, branched butan-2-yl substituent
2-Butanone C₄H₈O 72.11 Acyclic, linear ketone (ethyl methyl ketone)
3-Methyl-2-butanone C₅H₁₀O 86.13 Branched acyclic ketone (methyl isopropyl ketone)
Cyclohexanone C₆H₁₀O 98.14 Cyclic ketone (six-membered carbon ring)

Key Observations :

  • The cyclic structure of this compound introduces steric hindrance and reduced flexibility compared to acyclic ketones like 2-butanone.
  • The branched butan-2-yl group may lower melting points compared to linear analogs due to disrupted molecular packing .

Physicochemical Properties

Compound Boiling Point (°C) Solubility in Water Reactivity Notes
This compound ~180–200 (est.) Low (hydrophobic cyclic structure) Reduced carbonyl accessibility due to steric hindrance; slower nucleophilic addition vs. acyclic ketones
2-Butanone 79.6 27.5 g/100 mL (20°C) High volatility; undergoes typical ketone reactions (e.g., condensation)
3-Methyl-2-butanone 94–96 4.7 g/100 mL (20°C) Lower solubility than 2-butanone due to branching
Cyclohexanone 155 5–10 g/100 mL (20°C) Reacts in Baeyer-Villiger oxidation; used in nylon synthesis

Key Observations :

  • The cyclic ether and bulky substituent in this compound likely increase boiling point compared to acyclic ketones (e.g., 2-butanone) due to higher molecular weight and intermolecular forces.
  • Reduced water solubility is expected compared to smaller ketones, aligning with trends seen in cyclohexanone .

Key Observations :

  • Cyclic ketones like this compound may find niche applications in fragrances or polymer chemistry, similar to cyclohexanone.
  • Toxicity data are extrapolated from analogs, emphasizing the need for targeted studies .

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